

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-3,5,7-trimethyladamantane
Cat. No.:	B196015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a halogenated, cage-like hydrocarbon with a rigid, tricyclic structure.^[1] This unique molecular architecture imparts notable chemical and physical properties, establishing it as a valuable intermediate in organic synthesis.^[1] Its primary application lies in the pharmaceutical industry as a key precursor in the synthesis of Memantine and its derivatives, which are utilized for their antiparkinsonian and antispasmodic properties.^{[1][2]} The adamantane core, with its three methyl groups, provides a lipophilic and stable scaffold, which is a desirable feature in drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **1-Bromo-3,5,7-trimethyladamantane**.

Physicochemical Properties

1-Bromo-3,5,7-trimethyladamantane is a white to off-white solid at room temperature.^[2] Its rigid and symmetrical structure contributes to a relatively high melting point and thermal stability. The presence of the bromine atom at a bridgehead position is a key feature, influencing its reactivity.^[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **1-Bromo-3,5,7-trimethyladamantane**.

Identifier	Value	Reference
CAS Number	53398-55-3	[4][5][6]
Molecular Formula	C ₁₃ H ₂₁ Br	[4][5][6]
Molecular Weight	257.21 g/mol	[4][5]
IUPAC Name	1-bromo-3,5,7-trimethyladamantane	[5][7]

Physical Property	Value	Reference
Melting Point	101-103 °C	[1][7]
Boiling Point	254.2 °C at 760 mmHg	[1]
Density	1.333 g/cm ³	[1]
Flash Point	118.9 °C	[1]
Vapor Pressure	0.028 mmHg at 25°C	[1]
Refractive Index	1.575	[1]
Solubility	Slightly soluble in Chloroform and Methanol (with heating)	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-Bromo-3,5,7-trimethyladamantane** are not readily available in peer-reviewed literature. However, established methods for analogous adamantane derivatives can be adapted.

Synthesis Protocol: Bromination of 1,3,5-Trimethyladamantane

The synthesis of **1-Bromo-3,5,7-trimethyladamantane** is typically achieved through the direct bromination of 1,3,5-trimethyladamantane. This electrophilic substitution targets a tertiary bridgehead proton of the adamantane cage. The following is a representative protocol adapted from the synthesis of similar brominated adamantanes.^[8]

Materials:

- 1,3,5-Trimethyladamantane
- Liquid Bromine (Br₂)
- A suitable Lewis acid catalyst (e.g., AlBr₃, optional)
- A suitable solvent (e.g., a halogenated solvent or no solvent)
- Sodium bisulfite solution (for quenching)
- An appropriate organic solvent for extraction (e.g., dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a well-ventilated fume hood, charge a reaction vessel with 1,3,5-trimethyladamantane and a suitable solvent (if any).
- If a catalyst is used, add it to the reaction mixture.
- Slowly add liquid bromine to the reaction mixture at a controlled temperature. The reaction can be exothermic.
- Stir the reaction mixture at a specific temperature for a set duration to ensure complete conversion.
- After the reaction is complete, cool the mixture and quench any excess bromine by the slow addition of a sodium bisulfite solution until the red-brown color of bromine disappears.
- Perform a liquid-liquid extraction using an appropriate organic solvent.

- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude **1-Bromo-3,5,7-trimethyladamantane** can be further purified by recrystallization or sublimation.

Characterization Protocols

Melting Point Determination: The melting point of **1-Bromo-3,5,7-trimethyladamantane** can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are crucial for structural elucidation. A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals provide detailed information about the molecular structure.

Solubility Determination (Shake-Flask Method):

- Add an excess amount of solid **1-Bromo-3,5,7-trimethyladamantane** to a vial containing a known volume of the solvent to be tested.
- Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- Allow the undissolved solid to settle.
- Carefully extract a known volume of the supernatant and filter it to remove any solid particles.
- Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid

chromatography (HPLC).

Reactivity and Stability

The reactivity of **1-Bromo-3,5,7-trimethyladamantane** is dominated by the chemistry of the bridgehead carbon-bromine bond. Due to the rigid cage structure of the adamantane nucleus, S_N2 reactions are highly disfavored due to the impossibility of backside attack.^[3] Consequently, reactions at the bridgehead position typically proceed through an S_N1 mechanism, involving the formation of a stable tertiary carbocation.^[3] The three methyl groups on the adamantane scaffold provide additional stabilization to this carbocation.

The compound is generally stable under normal storage conditions. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The primary and most significant application of **1-Bromo-3,5,7-trimethyladamantane** is as a key intermediate in the synthesis of Memantine.^{[1][2]} Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.^{[9][10]} The synthesis of Memantine from **1-Bromo-3,5,7-trimethyladamantane** typically involves a nucleophilic substitution reaction to replace the bromine atom with an amino group.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Bromo-3,5,7-trimethyladamantane**.

[Click to download full resolution via product page](#)

Caption: Application in the synthesis of Memantine Hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 1-BROMO-3,5,7-TRIMETHYLADAMANTANE CAS#: 53398-55-3 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Bromo-3,5,7-trimethyladamantane | 53398-55-3 | FB161772 [biosynth.com]
- 5. 1-Bromo-3,5,7-trimethyladamantane | C13H21Br | CID 429253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-bromo-3,5,7-trimethyladamantane - CAS - 53398-55-3 | Axios Research [axios-research.com]
- 7. 1-Bromo-3,5,7-trimethyladamantane | 53398-55-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196015#physicochemical-properties-of-1-bromo-3-5-7-trimethyladamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com